molecular formula C17H19N2S.Cl<br>C17H19ClN2S B1683133 Thioflavin T CAS No. 2390-54-7

Thioflavin T

Cat. No.: B1683133
CAS No.: 2390-54-7
M. Wt: 318.9 g/mol
InChI Key: JADVWWSKYZXRGX-UHFFFAOYSA-M
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Description

. It is widely used as a fluorescent dye to visualize and quantify the presence of misfolded protein aggregates called amyloid, both in vitro and in vivo. Thioflavin T exhibits weak fluorescence emission in water, but upon binding with amyloid fibrils, it undergoes a remarkable enhancement in emission intensity .

Mechanism of Action

Thioflavin T (ThT), also known as Basic Yellow 1, Methylene yellow, or CI 49005, is a benzothiazole salt . It is widely used in research, particularly in the study of protein aggregation and amyloid formation .

Target of Action

ThT’s primary targets are misfolded protein aggregates called amyloids . These aggregates are associated with several neurodegenerative diseases, including Alzheimer’s disease . ThT has also been used to investigate the electrophysiology of bacteria .

Mode of Action

ThT interacts with its targets through a process known as binding . When ThT binds to beta sheet-rich structures, such as those in amyloid aggregates, the dye displays enhanced fluorescence and a characteristic red shift of its emission spectrum . This change in fluorescent behavior can be caused by many factors that affect the excited state charge distribution of ThT, including binding to a rigid, highly-ordered nanopocket, and specific chemical interactions between ThT and the nanopocket .

Biochemical Pathways

ThT is involved in the biochemical pathway related to amyloid formation . The dye is used to visualize and quantify the presence of these misfolded protein aggregates . The binding of ThT to these aggregates results in a change in its fluorescence, which can be measured and used to monitor the process of amyloid formation .

Pharmacokinetics

It is known that tht can quickly enter and appear selectively fluorescent inside mammalian cells . This suggests that ThT may have good cell permeability, which could impact its bioavailability.

Result of Action

The binding of ThT to amyloid aggregates results in a significant increase in its fluorescence . This is due to the dye’s interaction with the beta sheet-rich structures of the aggregates . The enhanced fluorescence and characteristic red shift of its emission spectrum upon binding allows for the visualization and quantification of these aggregates .

Action Environment

The action of ThT can be influenced by environmental factors such as pH . Both acidic and basic pH levels can significantly decrease the intensity of ThT’s absorption in the visible region and fluorescence emission intensity . Therefore, the pH of the environment can have a significant impact on the efficacy and stability of ThT .

Biochemical Analysis

Biochemical Properties

Thioflavin T has a unique ability to bind to protein amyloids, enhancing its fluorescence quantum yield significantly upon binding . It binds purine oligoribonucleotides preferentially over pyrimidine oligoribonucleotides and oligodeoxyribonucleotides . This property has been utilized in various biochemical reactions to detect and quantify amyloids .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to indicate mitochondrial membrane potential in mammalian cells . It has also been shown to cause depolarization of mitochondrial membrane potential when used at low concentrations and with low blue light exposure .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with beta-sheet-rich structures. The X-ray crystal structures suggest that this compound interacts with the beta-sheet by docking onto surfaces formed by a single tyrosine ladder . Systematic mutagenesis further demonstrated that tyrosine surfaces across four or more beta-strands formed the minimal binding site for this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, both acidic and basic pH decrease significantly the intensity of this compound absorption in the visible region and fluorescence emission intensity . In alkaline solutions, the this compound signal decreases gradually over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that this compound is used in research into Alzheimer’s disease and other neurodegenerative diseases . The dosage and its effects would likely vary depending on the specific model and the nature of the disease being studied.

Metabolic Pathways

This compound has been used as a fluorescence probe for monitoring RNA metabolism at molecular and cellular levels

Subcellular Localization

This compound has been shown to localize into the mitochondria of HeLa cells in a membrane-potential-dependent manner . This suggests that this compound may be directed to specific compartments or organelles based on their membrane potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioflavin T is synthesized by the methylation of dehydrothiotoluidine with methanol in the presence of hydrochloric acid . The reaction involves the following steps:

  • Dehydrothiotoluidine is dissolved in methanol.
  • Hydrochloric acid is added to the solution.
  • The mixture is heated to facilitate the methylation reaction.
  • The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Large-scale reactors for the methylation reaction.
  • Continuous monitoring of reaction parameters such as temperature, pressure, and pH.
  • Efficient purification techniques like recrystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Thioflavin T undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different benzothiazole derivatives, while substitution reactions can yield a variety of substituted this compound compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N2S.ClH/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3;/h5-11H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADVWWSKYZXRGX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883841
Record name Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride (1:1)
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Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2390-54-7, 1326-12-1
Record name Thioflavin
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Record name Thioflavin T
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Record name 2-[4-(dimethylamino)phenyl]-3,6-dimethylbenzothiazolium chloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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